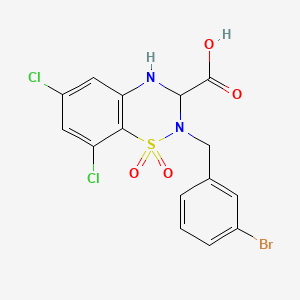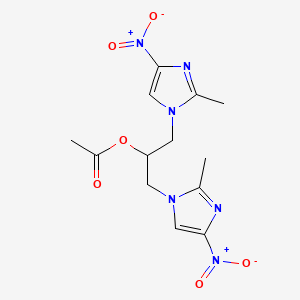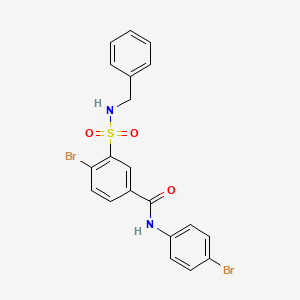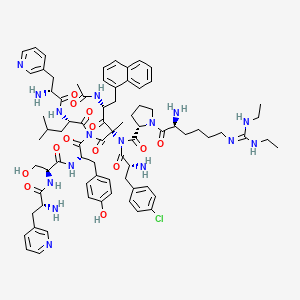![molecular formula C13H9BrO3 B1680113 5-Bromo-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid CAS No. 4906-68-7](/img/structure/B1680113.png)
5-Bromo-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid
Übersicht
Beschreibung
5-Bromo-4-hydroxy-[1,1’-biphenyl]-3-carboxylic acid is a derivative of biphenyl, which is a compound consisting of two benzene rings linked at the [1,1’] position . It functions as a novel A-C ring steroidomimetic inhibitors of 5α-reductase (5αR) type 1 and 2 .
Synthesis Analysis
The synthesis of biphenyl derivatives often involves electrophilic aromatic substitution and carbon–carbon bond forming chemistries . A common method is the Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction . This reaction is often used in the synthesis of biphenyl compounds, including 5-Bromo-4-hydroxy-[1,1’-biphenyl]-3-carboxylic acid .Molecular Structure Analysis
The molecular structure of 5-Bromo-4-hydroxy-[1,1’-biphenyl]-3-carboxylic acid is similar to that of biphenyl, with the addition of a bromine atom, a hydroxy group, and a carboxylic acid group . The presence of these functional groups can significantly influence the compound’s reactivity and properties.Chemical Reactions Analysis
Biphenyl compounds, including 5-Bromo-4-hydroxy-[1,1’-biphenyl]-3-carboxylic acid, undergo various chemical reactions. These include electrophilic aromatic substitution, carbon–carbon bond forming chemistries, and Suzuki-Miyaura coupling . The specific reactions that 5-Bromo-4-hydroxy-[1,1’-biphenyl]-3-carboxylic acid undergoes would depend on the reaction conditions and the presence of other reactants.Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-4-hydroxy-[1,1’-biphenyl]-3-carboxylic acid would be influenced by its molecular structure. For instance, the presence of the bromine atom, hydroxy group, and carboxylic acid group can affect its solubility, melting point, and boiling point .Wissenschaftliche Forschungsanwendungen
Antioxidant Properties and Structure-Activity Relationships
Hydroxycinnamic acids (HCAs), which share some structural similarities with 5-Bromo-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid, are known for their significant biological properties. Studies have shown that the presence of an unsaturated bond and specific modifications to the aromatic ring and carboxylic function can enhance antioxidant activity. These findings suggest potential applications of structurally similar compounds in managing oxidative stress-related diseases through medicinal chemistry advancements (Razzaghi-Asl et al., 2013).
Applications in Chemical Synthesis and Material Science
Research on phosphonic acids, which, like 5-Bromo-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid, contain carboxylic acid functionalities, highlights their wide range of applications. These include drug development, bone targeting, supramolecular material design, and surface functionalization. This versatility underscores the potential for similar compounds to play critical roles across various scientific and industrial domains (Sevrain et al., 2017).
Biological Activity of Carboxylic Acids
Natural carboxylic acids are recognized for their biological activities, including antioxidant, antimicrobial, and cytotoxic effects. The structure-related activities of these compounds, such as benzoic and cinnamic acids, provide insights into how structural differences impact bioactivity. This information can guide the development of new compounds with optimized biological properties for potential therapeutic uses (Godlewska-Żyłkiewicz et al., 2020).
Biotechnological and Nutraceutical Applications
The study and application of lactic acid from biomass for producing biodegradable polymers and as a feedstock for green chemistry highlight the potential of carboxylic acids in sustainable material production. Similarly, compounds like 5-Bromo-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid could be explored for their utility in producing environmentally friendly materials and chemicals (Gao et al., 2011).
Safety And Hazards
Biphenyl compounds can be hazardous. They may cause skin and eye irritation, respiratory irritation, and can be very toxic to aquatic life with long-lasting effects . Therefore, it’s important to handle 5-Bromo-4-hydroxy-[1,1’-biphenyl]-3-carboxylic acid with care, using appropriate personal protective equipment and following safety guidelines.
Zukünftige Richtungen
The future research directions for 5-Bromo-4-hydroxy-[1,1’-biphenyl]-3-carboxylic acid could involve further exploration of its biological activities and potential applications in medicine. Given its role as a novel A-C ring steroidomimetic inhibitors of 5α-reductase (5αR) type 1 and 2 , it could be investigated for potential therapeutic uses. Additionally, its synthesis could be optimized to improve yield and reduce environmental impact.
Eigenschaften
IUPAC Name |
3-bromo-2-hydroxy-5-phenylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO3/c14-11-7-9(8-4-2-1-3-5-8)6-10(12(11)15)13(16)17/h1-7,15H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZSXNULHSIRCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2)Br)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70296397 | |
| Record name | 3-bromo-2-hydroxy-5-phenylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70296397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid | |
CAS RN |
4906-68-7 | |
| Record name | NSC109116 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109116 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-bromo-2-hydroxy-5-phenylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70296397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3R,4R)-4-[3-(6-methoxyquinolin-4-yl)-3-oxo-propyl]-1-[3-(2,3,5-trifluoro-phenyl)-prop-2-ynyl]-piperidine-3-carboxylic acid](/img/structure/B1680034.png)




![1-(5-Amino-6-chloro-2,3-dihydro-1,4-benzodioxin-8-yl)-3-[1-[3-(3,4-dimethoxyphenyl)propyl]piperidin-4-yl]propan-1-one](/img/structure/B1680044.png)

![N-(5-(5-(2,4-Dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)pentanoyl)-2,4-dimethoxyphenyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B1680046.png)

![4-[6-[6-[6-(4,5-Dihydroxycyclohexen-1-yl)-1-azabicyclo[3.1.0]hexan-6-yl]hexyl]-1-azabicyclo[3.1.0]hexan-6-yl]benzene-1,2-diol](/img/structure/B1680049.png)
![1-[(3-chlorophenyl)methyl]pyrrole-2-carboxylic Acid](/img/structure/B1680051.png)

